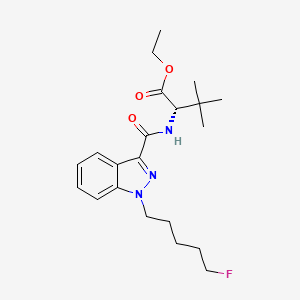

5F-Edmb-pinaca

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-[[1-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30FN3O3/c1-5-28-20(27)18(21(2,3)4)23-19(26)17-15-11-7-8-12-16(15)25(24-17)14-10-6-9-13-22/h7-8,11-12,18H,5-6,9-10,13-14H2,1-4H3,(H,23,26)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEACSPMBSUVRD-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963459 | |

| Record name | Ethyl N-{[1-(5-fluoropentyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2504100-69-8 | |

| Record name | Ethyl N-{[1-(5-fluoropentyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5F-EDMB-PINACA on CB1 Receptors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for academic and research purposes only. 5F-EDMB-PINACA is a potent synthetic cannabinoid and a controlled substance in many jurisdictions. Its handling and study should only be conducted in compliance with all applicable laws and regulations by qualified professionals in appropriate laboratory settings.

Executive Summary

5F-EDMB-PINACA is a potent, high-efficacy synthetic cannabinoid receptor agonist (SCRA) that interacts primarily with the cannabinoid type 1 (CB1) receptor.[1][2] As a member of the indazole-3-carboxamide class of SCRAs, it has been associated with significant toxicity and numerous fatalities, underscoring the importance of understanding its pharmacological profile.[3][4] This guide provides a detailed examination of the molecular mechanism of action of 5F-EDMB-PINACA at the CB1 receptor, presenting quantitative data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and the workflows used to study them.

Core Mechanism of Action at the CB1 Receptor

The primary mechanism of action for 5F-EDMB-PINACA involves its function as a potent agonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[5][6][7] The binding of 5F-EDMB-PINACA to the CB1 receptor initiates a cascade of intracellular signaling events.

2.1 G-Protein Activation and Downstream Signaling Upon binding, 5F-EDMB-PINACA stabilizes the CB1 receptor in an active conformation, facilitating its coupling to and activation of intracellular heterotrimeric G-proteins, primarily of the Gᵢ/Gₒ family.[6][8] This activation leads to the dissociation of the Gα subunit from the Gβγ dimer.

-

The activated Gαᵢ/ₒ subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[8][9]

-

The Gβγ dimer can modulate the activity of other effector proteins, including inwardly rectifying potassium channels and voltage-gated calcium channels, leading to neuronal inhibition.[6]

The high efficacy of 5F-EDMB-PINACA means it is capable of producing a maximal receptor response that is often significantly greater than that of the endogenous cannabinoid anandamide (B1667382) or the partial agonist Δ⁹-tetrahydrocannabinol (Δ⁹-THC).[1][10]

2.2 Receptor Regulation: Desensitization and Down-regulation Chronic or high-intensity stimulation of the CB1 receptor by potent agonists like 5F-EDMB-PINACA can lead to adaptive cellular processes.[1][4] The receptor can be phosphorylated by GPCR kinases, which promotes the recruitment of β-arrestin proteins.[8][11] β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization (a rapid loss of signaling).[8] Furthermore, chronic exposure can result in receptor down-regulation, a process where the total number of CB1 receptors on the cell surface is reduced through internalization and degradation.[1][3] Studies have shown that chronic administration of 5F-EDMB-PINACA results in CB1 down-regulation, and unlike some of its metabolites, it also produces significant receptor desensitization.[1][3][4]

Quantitative Pharmacological Data

The potency and efficacy of 5F-EDMB-PINACA and its metabolites have been quantified through various in vitro assays. The data consistently demonstrate its high affinity and functional activity at the CB1 receptor, far exceeding that of Δ⁹-THC.

| Compound | Assay Type | Parameter | Value | Organism/Cell Line | Reference |

| 5F-EDMB-PINACA | [³⁵S]GTPγS Binding | EC₅₀ | 2.3 nM | Mouse Brain Homogenates | [1] |

| [³⁵S]GTPγS Binding | Eₘₐₓ | ≥100% (vs. CP-55,940) | Mouse Brain Homogenates | [1] | |

| Fluorometric Membrane Potential | EC₅₀ | 0.59 nM | AtT-20 cells | [12] | |

| β-arrestin 2 Recruitment | Eₘₐₓ | 131% (vs. MDMB-INACA) | N/A | [10] | |

| Metabolite M2 (N-5-hydroxypentyl) | [³⁵S]GTPγS Binding | EC₅₀ | 305 nM | Mouse Brain Homogenates | [1] |

| [³⁵S]GTPγS Binding | Eₘₐₓ | ≥100% (vs. CP-55,940) | Mouse Brain Homogenates | [1] | |

| Metabolite M7 (ester hydrolysis) | [³⁵S]GTPγS Binding | EC₅₀ | 5.5 µM | Mouse Brain Homogenates | [1] |

| [³⁵S]GTPγS Binding | Eₘₐₓ | ≥100% (vs. CP-55,940) | Mouse Brain Homogenates | [1] | |

| Δ⁹-THC (for comparison) | [³⁵S]GTPγS Binding | EC₅₀ | 408 nM | Mouse Brain Homogenates | [1] |

| CP-55,940 (for comparison) | [³⁵S]GTPγS Binding | Eₘₐₓ | 101% ± 2.9% | Mouse Brain Homogenates | [1] |

Detailed Experimental Protocols

The characterization of 5F-EDMB-PINACA's activity at the CB1 receptor relies on established in vitro functional assays.

4.1 [³⁵S]GTPγS Binding Assay This assay measures the functional activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., CHO-hCB1) or from brain tissue (e.g., mouse brain homogenates).[1][9] Cells or tissues are homogenized in a hypotonic buffer, and nuclei and debris are removed by low-speed centrifugation. The supernatant is then subjected to high-speed centrifugation to pellet the membranes, which are resuspended in an appropriate assay buffer.[9]

-

Assay Setup: In a multi-well plate, cell membranes (5-50 µg of protein per well) are incubated with assay buffer, GDP (final concentration ~10 µM), and serial dilutions of the test compound (e.g., 5F-EDMB-PINACA).[1][9]

-

Reaction Initiation: The binding reaction is initiated by the addition of [³⁵S]GTPγS (final concentration ~0.1 nM).[9]

-

Incubation: The plate is incubated at 30°C for 60-90 minutes with gentle agitation.[9]

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold buffer to remove unbound [³⁵S]GTPγS.[9]

-

Quantification: Filters are placed in scintillation vials with a scintillation cocktail, and radioactivity is measured using a scintillation counter.[9]

-

Data Analysis: Non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) is subtracted from all readings. Specific binding is then plotted against the log concentration of the agonist to generate a dose-response curve, from which EC₅₀ (potency) and Eₘₐₓ (efficacy) values are determined.[9]

4.2 cAMP Accumulation Assay This assay quantifies the ability of a CB1 receptor agonist to inhibit adenylyl cyclase, thereby reducing intracellular cAMP levels.

Methodology:

-

Cell Culture: CHO or HEK293 cells stably expressing the human CB1 receptor are cultured and seeded in multi-well plates.[9]

-

Assay Procedure: Cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound (e.g., 5F-EDMB-PINACA).[9]

-

Incubation: The cells are incubated for a defined period (e.g., 15-30 minutes) to allow for changes in intracellular cAMP levels.[9]

-

Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit, typically based on fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) principles.[5][9]

-

Data Analysis: The amount of cAMP produced is plotted against the log concentration of the agonist. The data are fitted to a sigmoidal dose-response curve to calculate the IC₅₀ (the concentration that inhibits 50% of the forskolin-stimulated cAMP production), which reflects the compound's potency.

4.3 Radioligand Binding Assay This assay determines the binding affinity (Kᵢ) of a compound for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Materials: The assay requires cell membranes expressing CB1 receptors, a radioligand with high affinity for CB1 (e.g., [³H]CP-55,940), and the unlabeled test compound.[8]

-

Assay Setup: In a 96-well plate, a fixed concentration of the radioligand and cell membranes are incubated with serial dilutions of the test compound.[8]

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through filter plates.[8]

-

Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured by liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed.

Caption: CB1 Receptor signaling cascade initiated by 5F-EDMB-PINACA.

Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.

Caption: Experimental workflow for the cAMP accumulation assay.

Conclusion

5F-EDMB-PINACA acts as a highly potent and efficacious agonist at the CB1 receptor. Its mechanism of action involves robust activation of Gᵢ/ₒ-protein signaling pathways, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This potent activity, significantly exceeding that of Δ⁹-THC, is a key factor in its profound physiological and psychoactive effects.[1][12] Furthermore, chronic exposure to 5F-EDMB-PINACA induces adaptive changes in the CB1 receptor system, including desensitization and down-regulation, which may contribute to tolerance and dependence.[1][4] The detailed pharmacological data and methodologies presented in this guide provide a crucial framework for researchers and drug development professionals working to understand the risks associated with novel synthetic cannabinoids and to develop potential therapeutic interventions.

References

- 1. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. marshall.edu [marshall.edu]

- 6. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of high-efficacy agonism in synthetic cannabinoid receptor agonists containing l-tert-leucinate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, A-CHMINACA, 5F-AB-P7AICA, 5F-MDMB-P7AICA, and 5F-AP7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA | MDPI [mdpi.com]

Pharmacological profile of 5F-EDMB-PINACA

An In-Depth Technical Guide to the Pharmacological Profile of 5F-EDMB-PINACA

Introduction

5F-EDMB-PINACA (also known as ethyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class.[1] First identified around 2017, it is part of a generation of SCRAs that feature an ethyl ester moiety.[2] Like many other SCRAs, it has been associated with significant public health concerns, including non-fatal intoxications and fatalities.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of 5F-EDMB-PINACA, intended for researchers, scientists, and drug development professionals. It covers the compound's pharmacodynamics, pharmacokinetics, and associated experimental methodologies.

Chemical Properties

5F-EDMB-PINACA is structurally characterized by an indazole core, a 5-fluoropentyl tail, and an ethyl L-tert-leucinate group linked via a carboxamide bridge. This structure confers high potency at cannabinoid receptors. The systematic chemical name is ethyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate.[1] The presence of a terminal fluorine on the pentyl chain is a common structural motif in many potent SCRAs, enhancing lipophilicity and potentially influencing blood-brain barrier penetration.[5]

Pharmacodynamics

The pharmacological effects of 5F-EDMB-PINACA are primarily mediated by its interaction with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).

Receptor Binding Affinity

5F-EDMB-PINACA demonstrates high affinity for both CB1 and CB2 receptors, with studies consistently showing binding values in the low nanomolar range. This high affinity is a key contributor to its potent psychoactive effects.

| Compound | Receptor | Binding Affinity (Kᵢ, nM) |

| 5F-EDMB-PINACA | CB1 | 0.49 |

| CB2 | 1.1 |

Table 1: Cannabinoid Receptor Binding Affinities of 5F-EDMB-PINACA. Data compiled from in vitro radioligand binding assays.

Functional Activity (In Vitro)

Functional assays confirm that 5F-EDMB-PINACA acts as a potent, high-efficacy agonist at both CB1 and CB2 receptors.[3] Its potency in activating the CB1 receptor is significantly greater than that of Δ⁹-THC, the primary psychoactive component of cannabis. This high efficacy is believed to contribute to the severe toxicity observed with many SCRAs, which is not typically seen with cannabis.[6][7]

| Compound | Receptor | Functional Potency (EC₅₀, nM) |

| 5F-EDMB-PINACA | CB1 | 0.88 |

| CB2 | 2.1 |

Table 2: Cannabinoid Receptor Functional Potency of 5F-EDMB-PINACA. Data from in vitro [³⁵S]GTPγS binding assays.[3]

Caption: CB1 receptor signaling cascade upon activation by 5F-EDMB-PINACA.

In Vivo Effects

Animal studies corroborate the potent in vitro activity of 5F-EDMB-PINACA. In mice, it induces a classic battery of cannabinoid-like effects, including profound hypothermia and full substitution for Δ⁹-THC in drug discrimination tests, indicating similar subjective effects.[3] Notably, the onset of these effects is often faster and the magnitude greater than that observed with Δ⁹-THC. For example, significant decreases in body temperature (up to 8-9°C) are observed at relatively low doses.[3]

Pharmacokinetics and Metabolism

The metabolism of 5F-EDMB-PINACA is rapid and extensive, primarily occurring in the liver. Understanding its metabolic fate is crucial for developing reliable analytical methods for detection in biological samples and for assessing the potential contribution of metabolites to its overall pharmacological and toxicological profile.

Metabolic Pathways

The primary metabolic transformation for 5F-EDMB-PINACA and related compounds is Phase I ester hydrolysis.[2][8][9] This reaction cleaves the ethyl ester group, forming a carboxylic acid metabolite. Other significant Phase I reactions include oxidative defluorination of the pentyl tail and hydroxylation at various positions on the molecule.[2] These initial metabolites can then undergo further Phase II metabolism, such as glucuronidation, to facilitate excretion.[4]

Caption: Major metabolic transformations of 5F-EDMB-PINACA.

Major Metabolites

Due to extensive metabolism, the parent compound is often found at very low concentrations or is entirely absent in urine samples, making metabolite detection essential for confirming consumption.[2][10] The carboxylic acid metabolite resulting from ester hydrolysis is one of the most abundant and frequently targeted biomarkers for forensic and clinical analysis.[2] Some metabolites of structurally similar SCRAs have been shown to retain significant affinity and activity at cannabinoid receptors, potentially contributing to the duration and severity of toxic effects.[6][7]

Toxicology and Adverse Effects

The high potency and efficacy of 5F-EDMB-PINACA, combined with a lack of quality control in illicit products, contribute to a high potential for toxicity. Its use has been associated with severe adverse health effects and has been cited in numerous death investigations.[3][11] The clinical features of intoxication are similar to those of other potent SCRAs and can include cardiovascular, gastrointestinal, and neurological complications.[4]

Experimental Protocols

The following section details standardized methodologies for characterizing the pharmacological profile of SCRAs like 5F-EDMB-PINACA.

Caption: A typical workflow for determining the in vitro pharmacology of a novel SCRA.

Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound for CB1 and CB2 receptors.

-

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP-55,940).

-

Test compound (5F-EDMB-PINACA) at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4).[12]

-

Non-specific binding control (e.g., 10 µM WIN-55,212-2).

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Methodology:

-

Prepare serial dilutions of 5F-EDMB-PINACA.

-

In a 96-well plate, incubate the receptor-expressing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + non-specific control).

-

Incubate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash plates with ice-cold wash buffer.

-

Allow filters to dry, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

Calculate specific binding and determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor agonism to determine potency (EC₅₀) and efficacy (Eₘₐₓ).

-

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

[³⁵S]GTPγS radioligand.

-

Test compound (5F-EDMB-PINACA) at various concentrations.

-

GDP (Guanosine diphosphate).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Reference agonist (e.g., CP-55,940).

-

-

Methodology:

-

Pre-incubate membranes with GDP to ensure G-proteins are in an inactive state.

-

In a 96-well plate, add the membranes, [³⁵S]GTPγS, and varying concentrations of 5F-EDMB-PINACA.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction and separate bound from free radioligand via filtration, as described for the binding assay.

-

Quantify the amount of bound [³⁵S]GTPγS via scintillation counting.

-

Plot the data using non-linear regression to determine EC₅₀ and Eₘₐₓ values relative to the reference agonist.[6]

-

In Vivo Hypothermia Assay

This assay assesses the cannabimimetic effects of a compound in an animal model (e.g., mice).

-

Materials:

-

Test animals (e.g., C57BL/6 mice).

-

Test compound (5F-EDMB-PINACA) dissolved in an appropriate vehicle (e.g., ethanol, emulphor, and saline).

-

Rectal thermometer.

-

-

Methodology:

-

Acclimate animals to the testing room and handling procedures.

-

Measure the baseline body temperature of each mouse.

-

Administer the test compound or vehicle via a chosen route (e.g., intraperitoneal injection).

-

Measure body temperature at set time points post-injection (e.g., 30, 60, 90, 120 minutes).[3]

-

Calculate the change in body temperature from baseline for each dose and time point.

-

Analyze data to determine the dose-dependent hypothermic effect of the compound.

-

Human Liver Microsome (HLM) Metabolism Assay

This in vitro assay identifies the primary Phase I metabolites of a compound.

-

Materials:

-

Pooled human liver microsomes (pHLM).[2]

-

Test compound (5F-EDMB-PINACA).

-

NADPH regenerating system (cofactor for CYP450 enzymes).

-

Phosphate (B84403) buffer.

-

Quenching solvent (e.g., ice-cold acetonitrile).

-

LC-QTOF-MS or similar high-resolution mass spectrometry system.

-

-

Methodology:

-

Incubate 5F-EDMB-PINACA with pHLM in phosphate buffer.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[2][9]

-

Incubate at 37°C for a set time (e.g., 60 minutes).

-

Terminate the reaction by adding the quenching solvent.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using LC-MS to identify the mass-to-charge ratio (m/z) of potential metabolites.

-

Compare findings with authentic urine samples to confirm in vivo relevance.[2][8]

-

References

- 1. Identification and analytical characterization of six synthetic cannabinoids NNL-3, 5F-NPB-22-7N, 5F-AKB-48-7N, 5F-EDMB-PINACA, EMB-FUBINACA, and EG-018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human phase-I metabolism and prevalence of two synthetic cannabinoids bearing an ethyl ester moiety: 5F-EDMB-PICA and EDMB-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 10. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review [mdpi.com]

- 11. Federal Register :: Schedules of Controlled Substances: Temporary Placement of 5F-EDMB-PINACA, 5F-MDMB-PICA, FUB-AKB48, 5F-CUMYL-PINACA, and FUB-144 into Schedule I [federalregister.gov]

- 12. benchchem.com [benchchem.com]

In Vitro Cannabinoid Receptor Affinity of 5F-EDMB-PINACA: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro binding affinity of the synthetic cannabinoid 5F-EDMB-PINACA for the human cannabinoid receptors type 1 (CB1) and type 2 (CB2). The data and methodologies presented are collated from peer-reviewed pharmacological studies to serve as a core resource for researchers in the fields of pharmacology, toxicology, and drug development.

Core Findings: Receptor Binding Affinity

5F-EDMB-PINACA demonstrates high affinity for both CB1 and CB2 receptors, acting as a potent agonist. The binding affinity is typically determined through in vitro radioligand displacement assays. Quantitative data from a key study is summarized below.

| Compound | Receptor | Kᵢ (nM) |

| 5F-EDMB-PINACA | CB1 | 1.3 ± 0.2 |

| 5F-EDMB-PINACA | CB2 | 0.28 ± 0.04 |

Data sourced from Marusich et al., 2022.

Experimental Protocol: Radioligand Displacement Assay

The following methodology is a detailed representation of the experimental protocol used to determine the in vitro binding affinity of 5F-EDMB-PINACA.

Objective: To determine the binding affinity (Kᵢ) of 5F-EDMB-PINACA for human CB1 and CB2 receptors by measuring its ability to displace a known radioligand.

Materials:

-

Test Compound: 5F-EDMB-PINACA

-

Radioligand: [³H]CP55,940 (a high-affinity cannabinoid receptor agonist)

-

Cell Membranes: Commercially available membranes from CHO-K1 cells stably transfected with either human CB1 or CB2 receptors.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL BSA, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known cannabinoid receptor agonist (e.g., WIN55,212-2).

-

Instrumentation: Scintillation counter, filter plates, and a cell harvester.

Procedure:

-

Preparation of Reagents:

-

The test compound, 5F-EDMB-PINACA, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial dilutions of the stock solution are prepared to obtain a range of concentrations for the competition assay.

-

The radioligand ([³H]CP55,940) is diluted in the assay buffer to a final concentration appropriate for the assay (typically around its Kₔ value).

-

-

Assay Setup:

-

The assay is performed in 96-well filter plates.

-

Each well contains a mixture of the cell membranes (CB1 or CB2), the radioligand, and either the assay buffer (for total binding), the non-specific binding control, or a specific concentration of 5F-EDMB-PINACA.

-

-

Incubation:

-

The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 90 minutes) to allow the binding to reach equilibrium.

-

-

Termination and Filtration:

-

The incubation is terminated by rapid filtration through the filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The filter plates are dried, and a scintillation cocktail is added to each well.

-

The amount of radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the concentration of 5F-EDMB-PINACA.

-

The IC₅₀ value (the concentration of 5F-EDMB-PINACA that displaces 50% of the radioligand) is determined from the resulting sigmoidal curve using non-linear regression analysis.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Visualizations

Experimental Workflow

Caption: Radioligand displacement assay workflow.

CB1 and CB2 Receptor Signaling Pathways

Synthetic cannabinoids like 5F-EDMB-PINACA are agonists at CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Their activation initiates a cascade of intracellular signaling events.

Caption: Canonical signaling pathway for CB1/CB2 receptors.

An In-Depth Technical Guide on the Metabolism and Metabolite Identification of 5F-EDMB-PINACA

For Researchers, Scientists, and Drug Development Professionals

Introduction

5F-EDMB-PINACA is a synthetic cannabinoid that has emerged in the new psychoactive substances (NPS) market. As a potent agonist of the cannabinoid receptors, its metabolism plays a crucial role in its duration of action, pharmacological effects, and the identification of its consumption in forensic and clinical settings. This technical guide provides a comprehensive overview of the metabolic pathways of 5F-EDMB-PINACA, methods for metabolite identification, and detailed experimental protocols. The information presented herein is synthesized from the current scientific literature, with extrapolations from closely related analogs where direct data for 5F-EDMB-PINACA is limited.

Core Concepts in 5F-EDMB-PINACA Metabolism

The metabolism of 5F-EDMB-PINACA, like many synthetic cannabinoids, primarily occurs in the liver through phase I and phase II biotransformation reactions. Phase I reactions introduce or expose functional groups, while phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.

The primary metabolic pathways for synthetic cannabinoids analogous to 5F-EDMB-PINACA, such as 5F-EDMB-PICA and EDMB-PINACA, have been elucidated through in vitro studies using human liver microsomes (HLMs) and analysis of in vivo samples.[1][2] These studies reveal that the main metabolic reactions include:

-

Ester Hydrolysis: This is a major metabolic pathway where the ethyl ester moiety is cleaved, forming the corresponding carboxylic acid metabolite.[1][2][3]

-

Monohydroxylation: Hydroxyl groups are added to the pentyl chain or other parts of the molecule.[1][2][3]

-

Oxidative Defluorination: The fluorine atom on the pentyl chain is replaced by a hydroxyl group.[4]

-

Ketone Formation: Oxidation of a secondary alcohol to a ketone.[1]

-

N-Dealkylation: Removal of the pentyl group.

-

Combinations of Reactions: Multiple metabolic transformations can occur on a single molecule, leading to a variety of metabolites.[1][3]

Metabolite Identification

The identification of 5F-EDMB-PINACA metabolites is predominantly carried out using high-resolution mass spectrometry techniques, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-qToF-MS).[1][2] In vitro studies with HLMs are instrumental in generating and identifying potential metabolites, which are then confirmed by analyzing authentic urine or blood samples from individuals who have consumed the substance.[1][2]

A study on the transesterification of related synthetic cannabinoids proposed an oxidative defluorination metabolite of 5F-EDMB-PINACA as a potential biomarker for diagnosing co-abuse of its parent compound (5F-MDMB-PINACA) and alcohol.[4]

Quantitative Data Summary

While specific quantitative data for all metabolites of 5F-EDMB-PINACA is not extensively available in the literature, the following table summarizes the identified metabolites for the closely related analog EDMB-PINACA from in vivo and in vitro studies. This data provides a strong indication of the expected metabolites and their relative abundance for 5F-EDMB-PINACA.

| Metabolite ID | Biotransformation | In Vivo Detection (Urine) | In Vitro Detection (pHLM) |

| M1 | Ester hydrolysis | Detected | Detected |

| M2 | Monohydroxylation (pentyl chain) | Detected | Detected |

| M3 | Dihydroxylation (pentyl chain) | Detected | Detected |

| M4 | Ester hydrolysis + Monohydroxylation | Detected | Detected |

| M5 | Ester hydrolysis + Dihydroxylation | Detected | Detected |

| M6 | Ketone formation (pentyl chain) | Detected | Detected |

| M7 | Ester hydrolysis + Ketone formation | Detected | Detected |

| M8 | N-dealkylation | Detected | Detected |

| M9 | Carboxylation (pentyl chain) | Detected | Not Reported |

| M10 | Ester hydrolysis + Carboxylation | Detected | Not Reported |

| M11 | Monohydroxylation (indazole) | Detected | Detected |

| M12 | Ester hydrolysis + Monohydroxylation (indazole) | Detected | Detected |

| M13 | Glucuronidation of M2 | Detected | Not Applicable |

| M14 | Glucuronidation of M4 | Detected | Not Applicable |

| M15 | Glucuronidation of M6 | Detected | Not Applicable |

| M16 | Glucuronidation of M7 | Detected | Not Applicable |

| M17 | Glucuronidation of M11 | Detected | Not Applicable |

| M18 | Glucuronidation of M12 | Detected | Not Applicable |

Table adapted from data on EDMB-PINACA metabolism, a close structural analog of 5F-EDMB-PINACA. The presence and relative abundance of these metabolites are expected to be similar for 5F-EDMB-PINACA.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol describes a general procedure for the in vitro metabolism of 5F-EDMB-PINACA using pooled human liver microsomes (pHLM).

1. Materials:

-

5F-EDMB-PINACA

-

Pooled human liver microsomes (pHLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Incubator

-

Centrifuge

-

LC-qToF-MS system

2. Procedure:

-

Prepare a stock solution of 5F-EDMB-PINACA in a suitable organic solvent (e.g., methanol (B129727) or ACN).

-

In a microcentrifuge tube, combine the pHLM, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the 5F-EDMB-PINACA stock solution to the mixture. The final concentration of the substrate and pHLM should be optimized based on preliminary experiments.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-3 hours).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-qToF-MS analysis.

Metabolite Identification using LC-qToF-MS

1. Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a quadrupole time-of-flight (qToF) mass spectrometer.

2. Chromatographic Conditions (Example):

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2) or similar acquisition mode for fragmentation data.

-

Mass Range: m/z 100-1000.

-

Collision Energy: Ramped or fixed collision energy for MS/MS fragmentation.

4. Data Analysis:

-

Metabolites are identified by comparing the mass spectra of the samples with control samples (without substrate or without NADPH).

-

The elemental composition of the parent drug and its metabolites is determined from the accurate mass measurements.

-

The structure of the metabolites is elucidated based on the fragmentation patterns observed in the MS/MS spectra.

Visualizations

Caption: Postulated Phase I metabolic pathway of 5F-EDMB-PINACA.

Caption: Experimental workflow for in vitro metabolite identification.

Conclusion

The metabolism of 5F-EDMB-PINACA is complex, involving multiple biotransformation pathways. Understanding these pathways is critical for the development of sensitive and specific analytical methods to detect its use. While data on 5F-EDMB-PINACA is still emerging, the metabolic profiles of its close analogs provide a robust framework for identifying its major metabolites. The primary reactions involve ester hydrolysis, hydroxylation, and oxidative defluorination. Future research should focus on obtaining more comprehensive quantitative data for 5F-EDMB-PINACA metabolites to further refine analytical detection methods and understand its pharmacokinetic profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Human phase-I metabolism and prevalence of two synthetic cannabinoids bearing an ethyl ester moiety: 5F-EDMB-PICA and EDMB-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transesterification of Indazole-3-carboxamide Synthetic Cannabinoids: Identification of Metabolite Biomarkers for Diagnosing Co-abuse of 5F-MDMB-PINACA and Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Fate of 5F-EDMB-PINACA in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5F-EDMB-PINACA is a potent synthetic cannabinoid that has emerged on the new psychoactive substances (NPS) market. Understanding its metabolic profile is crucial for forensic identification, clinical toxicology, and the development of effective drug screening methods. This technical guide provides an in-depth overview of the Phase I and Phase II metabolism of 5F-EDMB-PINACA based on studies utilizing human liver microsomes (HLMs). Human liver microsomes are a key in vitro tool for studying drug metabolism as they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Phase I and Phase II Metabolic Pathways

The metabolism of 5F-EDMB-PINACA in human liver microsomes proceeds through a series of Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, primarily through oxidation, reduction, or hydrolysis, making the compound more polar. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid, to further increase water solubility and facilitate excretion.

The primary Phase I metabolic pathways for 5F-EDMB-PINACA are:

-

Ester Hydrolysis: The ethyl ester group is hydrolyzed to a carboxylic acid, a common metabolic route for synthetic cannabinoids with this functional group.[1][2]

-

Monohydroxylation: Hydroxyl groups are added to various positions on the 5F-EDMB-PINACA molecule.

-

Defluorination: The fluorine atom on the pentyl chain is removed.[1][2]

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation, with glucuronidation being a notable pathway.

A study by Giorgetti et al. (2022) identified 18 phase-I metabolites of EDMB-PINACA, the non-fluorinated analog of 5F-EDMB-PINACA, in authentic human urine specimens, which were confirmed using a pooled human liver microsomes (pHLM) assay.[1] The main in-vivo metabolites were formed by ester hydrolysis, often in combination with other metabolic processes.[1][2] For 5F-EDMB-PICA, a structurally similar compound, ester hydrolysis, monohydroxylation, and defluorination products were identified as the most suitable urinary biomarkers.[1][2]

While numerous metabolites have been qualitatively identified, detailed quantitative data on the formation rates and relative abundance of 5F-EDMB-PINACA metabolites in human liver microsomes are not extensively available in the current body of scientific literature.

Identified Metabolites of 5F-EDMB-PINACA and Related Analogs

Based on the analysis of authentic urine samples and in vitro HLM studies of 5F-EDMB-PINACA and its analogs, the following classes of metabolites have been identified. It is important to note that many of these metabolic transformations can occur in combination.

| Metabolic Reaction | Resulting Metabolite Class | Significance |

| Phase I | ||

| Ester Hydrolysis | Carboxylic acid metabolite | A major and frequently detected metabolite.[1][2] |

| Monohydroxylation | Hydroxylated metabolites | Indicates oxidative metabolism. |

| Defluorination | Des-fluoro metabolites | Specific to fluorinated synthetic cannabinoids.[1][2] |

| Ester Hydrolysis + Ketone Formation | Carboxylic acid and ketone metabolites | Common pathway for related compounds.[1] |

| Phase II | ||

| Glucuronidation | Glucuronide conjugates | Enhances water solubility for excretion. |

Experimental Protocols

The following sections detail generalized experimental protocols for the in vitro study of 5F-EDMB-PINACA metabolism in human liver microsomes, based on methodologies reported for similar synthetic cannabinoids.

Incubation of 5F-EDMB-PINACA with Human Liver Microsomes (Phase I Metabolism)

This protocol outlines the steps for incubating the parent drug with HLMs to generate Phase I metabolites.

Materials:

-

5F-EDMB-PINACA

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent

-

Incubator/water bath (37°C)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and the desired concentration of pooled human liver microsomes.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the system to equilibrate.

-

Initiation of Reaction: Add 5F-EDMB-PINACA (dissolved in a small volume of organic solvent like acetonitrile to a final concentration typically in the low micromolar range) to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time period (e.g., 60 minutes). Time-course studies can be performed by taking aliquots at different time points.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This also serves to precipitate the microsomal proteins.

-

Protein Precipitation and Sample Preparation: Vortex the mixture and then centrifuge at a high speed to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the parent drug and its metabolites.

-

Analysis: The supernatant can be directly analyzed or further processed (e.g., dried down and reconstituted in a suitable solvent) before analysis by a sensitive analytical technique like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-qToF-MS).

Incubation for Phase II Metabolites (Glucuronidation)

To study Phase II metabolism, the protocol is modified to include a cofactor necessary for the specific conjugation reaction.

Materials:

-

Metabolites from Phase I incubation or the parent compound

-

Pooled human liver microsomes (HLMs)

-

Uridine 5'-diphospho-glucuronic acid (UDPGA)

-

Phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

Saccharolactone (an inhibitor of β-glucuronidase)

-

Other materials as listed for the Phase I protocol

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLMs, MgCl2, and saccharolactone.

-

Addition of Substrate: Add the Phase I metabolite mixture or the parent drug 5F-EDMB-PINACA.

-

Initiation of Reaction: Add UDPGA to the mixture to start the glucuronidation reaction.

-

Incubation: Incubate at 37°C for a specified duration.

-

Termination and Sample Preparation: Follow the same termination and sample preparation steps as described for the Phase I metabolism protocol.

-

Analysis: Analyze the resulting supernatant for glucuronide conjugates using LC-qToF-MS.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows.

References

An In-Depth Technical Guide to the Toxicological Properties and Adverse Effects of 5F-EDMB-PINACA

For Researchers, Scientists, and Drug Development Professionals

Abstract

5F-EDMB-PINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged as a significant public health concern due to its association with severe adverse effects and fatalities. This technical guide provides a comprehensive overview of the toxicological properties of 5F-EDMB-PINACA, intended for researchers, scientists, and drug development professionals. The document details its pharmacodynamic and pharmacokinetic profile, metabolism, and the analytical methodologies for its detection. Furthermore, it outlines the adverse effects observed in human users and discusses the underlying signaling pathways. This guide aims to be a critical resource for understanding the toxicological risks associated with 5F-EDMB-PINACA and for the development of potential therapeutic interventions.

Introduction

Synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class of new psychoactive substances (NPS). 5F-EDMB-PINACA (ethyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate) is an indazole-based SCRA that has been identified in numerous forensic cases and is associated with a range of severe toxicological effects.[1] Its high potency at the cannabinoid type 1 (CB1) receptor is believed to be a primary driver of its psychoactive and adverse effects. This guide synthesizes the current scientific understanding of 5F-EDMB-PINACA to provide a detailed technical resource.

Pharmacodynamics

The primary mechanism of action of 5F-EDMB-PINACA is its agonist activity at the cannabinoid receptors CB1 and CB2. The CB1 receptor is predominantly expressed in the central nervous system, and its activation is responsible for the psychoactive effects of cannabinoids. The CB2 receptor is primarily found in the periphery, particularly on immune cells, and is involved in modulating inflammation and immune responses.

Receptor Binding and Functional Activity

5F-EDMB-PINACA is a potent agonist at both CB1 and CB2 receptors.[2] In vitro studies have demonstrated its high binding affinity and efficacy, which are comparable to or greater than other potent SCRAs.

Table 1: Quantitative Pharmacodynamic Data for 5F-EDMB-PINACA and Related Compounds

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Efficacy (% of CP55,940) |

| 5F-EDMB-PINACA | hCB1 | Data not available | ~1.88 - 2.47 | ~221 - 299 |

| hCB2 | Data not available | Data not available | Data not available | |

| 5F-MDMB-PINACA (5F-ADB) | hCB1 | 0.28 - 0.42[3] | 0.59[1] | High |

| hCB2 | Data not available | 7.5[4] | High |

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 5F-EDMB-PINACA is characterized by rapid and extensive metabolism. The parent compound is often found at very low concentrations or is undetectable in biological samples, making the identification of its metabolites crucial for forensic and clinical toxicology.[5][6]

Metabolism

Metabolism of 5F-EDMB-PINACA primarily occurs in the liver via Phase I and Phase II reactions. The main metabolic pathways include:

-

Ester Hydrolysis: The ethyl ester moiety is readily hydrolyzed to form the corresponding carboxylic acid metabolite. This is a major metabolic pathway.

-

Oxidative Defluorination: The fluorine atom on the pentyl chain can be removed and replaced with a hydroxyl group.

-

Hydroxylation: Hydroxyl groups can be added to various positions on the molecule, particularly on the pentyl chain.

-

Glucuronidation: Phase I metabolites can undergo conjugation with glucuronic acid to form more water-soluble compounds for excretion.

Around 2017, with the emergence of 5F-EDMB-PINACA, synthetic cannabinoids with an ethyl ester moiety at the linked group began to spread on the new psychoactive substances market.[7] The main in-vivo metabolites are formed by ester hydrolysis, often coupled with other metabolic processes.[7]

Table 2: Major Metabolites of 5F-EDMB-PINACA

| Metabolite | Metabolic Pathway |

| 5F-EDMB-PINACA carboxylic acid | Ester hydrolysis |

| Hydroxylated metabolites | Monohydroxylation |

| Defluorinated metabolites | Oxidative defluorination |

Source: Adapted from findings on structurally similar compounds and general SCRA metabolism.

Adverse Effects in Humans

The use of 5F-EDMB-PINACA has been associated with a wide range of severe and life-threatening adverse effects. These effects are often more pronounced and unpredictable than those associated with cannabis.

Documented Adverse Effects

Clinical and forensic case reports have documented the following adverse effects in individuals intoxicated with 5F-EDMB-PINACA and related SCRAs:

-

Neurological: Agitation, confusion, psychosis, hallucinations, paranoia, seizures, and loss of consciousness.[4]

-

Cardiovascular: Tachycardia, hypertension, chest pain, and in severe cases, myocardial infarction and cardiac arrest.[4]

-

Respiratory: Respiratory depression.[4]

-

Gastrointestinal: Nausea and vomiting.

-

Other: Hyperthermia, rhabdomyolysis, and acute kidney injury.

Synthetic cannabinoids have been reported to cause psychoactive effects similar to delta-9-tetrahydrocannabinol (THC), but have also been associated with adverse events, including deaths.[8]

Signaling Pathways

The toxicological effects of 5F-EDMB-PINACA are mediated through its interaction with cannabinoid receptors, which triggers a cascade of intracellular signaling events.

CB1 Receptor Signaling

Activation of the CB1 receptor by 5F-EDMB-PINACA leads to the activation of Gi/o proteins.[3][9] This initiates several downstream signaling pathways:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9]

-

Modulation of Ion Channels: Inhibition of voltage-gated calcium channels and activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[10]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in regulating various cellular processes, including cell growth and differentiation.[9]

The combination of these signaling effects leads to a dampening of neuronal activity.[11]

β-Arrestin Recruitment

Upon agonist binding, CB1 receptors can also recruit β-arrestin proteins.[12] This process leads to receptor desensitization, internalization, and the initiation of G-protein-independent signaling pathways.[12] The specific contribution of β-arrestin signaling to the toxic effects of 5F-EDMB-PINACA is an area of ongoing research.

Diagram 1: CB1 Receptor Signaling Pathway

Caption: CB1 Receptor Signaling Cascade.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the toxicological properties of 5F-EDMB-PINACA.

Analytical Characterization

The definitive identification and characterization of 5F-EDMB-PINACA in seized materials are typically performed using a combination of analytical techniques.[13]

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dilution in a suitable solvent such as methanol.[8]

-

Instrumentation: Agilent 5975 Series GC/MSD System or similar.[8]

-

Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent.[8]

-

Carrier Gas: Helium with a flow rate of approximately 1.46 mL/min.[8]

-

Temperature Program: Initial oven temperature of 50°C, ramped at 30°C/min to 340°C.[8]

-

Injection: Splitless injection of 1 µL.[8]

-

Mass Spectrometry: Electron ionization (EI) at 70 eV with a mass scan range of 40-550 m/z.[8]

-

-

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS):

-

Instrumentation: Agilent 6530 Q-TOF LC/MS system or equivalent.

-

Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or similar.[8]

-

Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) buffer and acetonitrile.[8]

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy: These techniques are used to elucidate the chemical structure of the compound.[13]

Diagram 2: Analytical Workflow for 5F-EDMB-PINACA Identification

Caption: Workflow for identifying 5F-EDMB-PINACA.

In Vitro Metabolism Studies

In vitro metabolism studies using human liver microsomes (HLMs) are essential for identifying the metabolic pathways of new psychoactive substances.[11]

-

Protocol for Human Liver Microsome (HLM) Stability Assay:

-

Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), MgCl₂, and an NADPH regenerating system.[14]

-

Incubation: Pre-incubate the reaction mixture and the test compound (e.g., 5F-EDMB-PINACA) at 37°C. Initiate the reaction by adding the NADPH regenerating system.[11]

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[11]

-

Reaction Termination: Stop the reaction by adding a cold organic solvent like acetonitrile.[11]

-

Sample Processing: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify metabolites.[11]

-

Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6]

-

Competitive Radioligand Binding Assay Protocol:

-

Reagents: Prepare a receptor source (e.g., cell membranes expressing CB1 or CB2 receptors), a radiolabeled ligand (e.g., [³H]CP-55,940), and the unlabeled test compound (5F-EDMB-PINACA).

-

Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).[6]

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.[15]

-

Harvesting: Rapidly filter the contents of each well to separate bound from free radioligand. Wash the filters with ice-cold buffer.[15]

-

Detection: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) and convert it to the Ki (binding affinity) using the Cheng-Prusoff equation.[6]

-

In Vivo Behavioral Assessment

The "cannabinoid tetrad" is a series of four in vivo assays in mice used to assess the cannabinoid-like activity of a compound.[16] These tests measure:

-

Hypomotility: Reduced spontaneous motor activity in an open field.

-

Catalepsy: A state of immobility and muscular rigidity.

-

Analgesia: Reduced pain sensitivity, often measured using a hot plate or tail-flick test.

-

Hypothermia: A decrease in core body temperature.

These behavioral and physiological responses are typically mediated by the CB1 receptor.[16]

Conclusion

5F-EDMB-PINACA is a highly potent synthetic cannabinoid with a significant risk profile for severe and life-threatening toxicity. Its complex metabolism necessitates the use of advanced analytical techniques for its detection in biological matrices. A thorough understanding of its pharmacodynamics, pharmacokinetics, and mechanisms of toxicity is crucial for the development of effective public health responses, clinical interventions for intoxication, and for guiding future research in the field of novel psychoactive substances. This technical guide provides a foundational resource for professionals working to address the challenges posed by 5F-EDMB-PINACA and other emerging SCRAs.

References

- 1. How to Study the Metabolism of New Psychoactive Substances for the Purpose of Toxicological Screenings—A Follow-Up Study Comparing Pooled Human Liver S9, HepaRG Cells, and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Cannabinoid CB 1 and CB 2 Receptor Signaling and Bias: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 8. cfsre.org [cfsre.org]

- 9. PathWhiz [pathbank.org]

- 10. Cannabinoid CB1 receptor-interacting proteins: novel targets for central nervous system drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Identification and analytical characterization of six synthetic cannabinoids NNL-3, 5F-NPB-22-7N, 5F-AKB-48-7N, 5F-EDMB-PINACA, EMB-FUBINACA, and EG-018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. researchgate.net [researchgate.net]

5F-EDMB-PINACA: A Comprehensive Technical Guide to its Legal Status, Scheduling, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the synthetic cannabinoid 5F-EDMB-PINACA, a substance that has drawn significant attention from regulatory bodies and the scientific community worldwide. This document outlines its legal status and scheduling information across major international and national jurisdictions. Furthermore, it delves into the core scientific data, offering detailed experimental protocols for its identification and characterization, and visual representations of its regulatory pathways and pharmacological action. All quantitative data is summarized for clarity, and methodologies for key experiments are described to support research and drug development activities.

Introduction to 5F-EDMB-PINACA

5F-EDMB-PINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that belongs to the indazole-3-carboxamide class. Its chemical name is ethyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate. First identified in the early to mid-2010s, it quickly became prevalent on the new psychoactive substances (NPS) market due to its potent effects, which mimic those of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, like many SCRAs, 5F-EDMB-PINACA has been associated with a range of severe adverse health effects, leading to its control by numerous countries and international bodies.

Legal Status and Scheduling

The legal status of 5F-EDMB-PINACA is dynamic and varies by jurisdiction. The following sections and table summarize its current scheduling information.

International Control

The United Nations Office on Drugs and Crime (UNODC) has placed 5F-EDMB-PINACA (also referred to as 5F-ADB) into Schedule II of the Convention on Psychotropic Substances of 1971. This decision was made by the Commission on Narcotic Drugs (CND) in March 2018 and entered into force in November 2018[1][2]. This scheduling signifies that the substance has a high potential for abuse and poses a substantial risk to public health, while its therapeutic value is not currently recognized.

United States

In the United States, 5F-EDMB-PINACA is classified as a Schedule I controlled substance under the Controlled Substances Act (CSA). The Drug Enforcement Administration (DEA) initially placed it under a temporary scheduling order in April 2019, citing an imminent hazard to public safety[3][4]. This temporary scheduling was later made permanent on April 7, 2022[5][6]. Substances in Schedule I are defined as drugs with no currently accepted medical use and a high potential for abuse[3].

United Kingdom

In the United Kingdom, 5F-EDMB-PINACA is controlled as a Class B drug under the Misuse of Drugs Act 1971. This classification is a result of the generic legislation covering a broad range of synthetic cannabinoid receptor agonists[7].

European Union

The European Union monitors new psychoactive substances through the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). While the EU has a framework for the risk assessment and control of NPS, the specific legal status of 5F-EDMB-PINACA can vary between member states. However, based on the risk assessment of the closely related compound 5F-MDMB-PINACA, the Council of the European Union can issue an implementing decision to subject the substance to control measures across all member states[8][9][10]. Many member states control it under their national drug control legislation or other specific NPS laws[9].

China

China has implemented a broad, class-wide control of synthetic cannabinoid substances, which became effective on July 1, 2021[11]. This generic legislation covers the chemical scaffold of 5F-EDMB-PINACA, thereby making its production, sale, and use illegal within the country. This move was a significant step to curb the manufacturing and international trafficking of these substances.

Australia

In Australia, the regulation of new psychoactive substances falls under the Therapeutic Goods Administration (TGA) and state and territory poisons legislation. While there isn't a single national list of all banned substances, synthetic cannabinoids are generally captured under broad definitions in state and territory laws. The Poisons Standard, which provides a uniform approach to the control of medicines and poisons, is the primary instrument for scheduling substances[11][12][13][14]. While a specific entry for 5F-EDMB-PINACA in the publicly available Poisons Standard was not located, substances with similar structures and effects are typically classified as Schedule 9 (Prohibited Substance).

Table 1: Summary of Legal Status and Scheduling of 5F-EDMB-PINACA

| Jurisdiction | Legal Status/Schedule | Key Regulatory Body/Legislation | Effective Date |

| International | Schedule II | UNODC / Convention on Psychotropic Substances of 1971 | November 11, 2018 |

| United States | Schedule I | DEA / Controlled Substances Act | April 7, 2022 (Permanent) |

| United Kingdom | Class B | Home Office / Misuse of Drugs Act 1971 | |

| European Union | Subject to control measures in many member states | EMCDDA / Council Implementing Decision | Varies by member state |

| China | Controlled (Class-wide scheduling) | National Narcotics Control Commission | July 1, 2021 |

| Australia | Likely Schedule 9 (Prohibited Substance) | TGA / State and Territory Poisons Acts | Varies by state/territory |

Scientific Data and Experimental Protocols

This section details the core scientific information on 5F-EDMB-PINACA, including its pharmacology and the analytical methods used for its identification.

Pharmacology and Mechanism of Action

5F-EDMB-PINACA is a potent agonist of the cannabinoid receptor type 1 (CB1), which is primarily located in the central nervous system and is responsible for the psychoactive effects of cannabinoids[3][15]. It also exhibits activity at the CB2 receptor, which is predominantly found in the peripheral immune system. The high affinity and efficacy of 5F-EDMB-PINACA at the CB1 receptor are believed to contribute to its potent psychoactive effects and associated toxicity[15].

Experimental Protocol: CB1 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a common method to determine the binding affinity of a test compound like 5F-EDMB-PINACA to the CB1 receptor.

Objective: To determine the inhibition constant (Ki) of 5F-EDMB-PINACA for the CB1 receptor.

Materials:

-

Membrane preparations from cells expressing human CB1 receptors (e.g., HEK293 or CHO cells) or from rodent brain tissue.

-

Radioligand: [³H]CP-55,940 (a high-affinity CB1 agonist).

-

Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).

-

Test compound: 5F-EDMB-PINACA dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine.

-

Cell harvester and filtration apparatus.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of 5F-EDMB-PINACA in assay buffer to cover a wide concentration range (e.g., 0.1 nM to 10 µM).

-

Dilute the [³H]CP-55,940 in assay buffer to a final concentration of approximately 0.5-1.0 nM.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]CP-55,940 solution, and 100 µL of the membrane preparation.

-

Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of [³H]CP-55,940 solution, and 100 µL of the membrane preparation.

-

Competitive Binding: Add 50 µL of each dilution of 5F-EDMB-PINACA, 50 µL of [³H]CP-55,940 solution, and 100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add an appropriate amount of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the concentration of 5F-EDMB-PINACA.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of 5F-EDMB-PINACA that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Analytical Identification

The identification of 5F-EDMB-PINACA in seized materials or biological samples is typically performed using chromatographic and mass spectrometric techniques.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify 5F-EDMB-PINACA in a seized herbal sample.

Materials:

-

Seized herbal sample suspected to contain a synthetic cannabinoid.

-

Methanol (B129727) (HPLC grade).

-

Internal standard (e.g., a deuterated analog of a similar synthetic cannabinoid).

-

Vortex mixer.

-

Centrifuge.

-

GC-MS system with an electron ionization (EI) source.

-

GC column suitable for drug analysis (e.g., HP-5MS or equivalent).

Procedure:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the homogenized herbal sample into a centrifuge tube.

-

Add a known amount of the internal standard solution.

-

Add 1-2 mL of methanol.

-

Vortex the tube for 1-2 minutes to extract the cannabinoids.

-

Centrifuge the tube at high speed (e.g., 10,000 rpm) for 5-10 minutes.

-

Carefully transfer the supernatant to a clean vial for GC-MS analysis. A dilution may be necessary depending on the expected concentration.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the extract into the GC-MS system in splitless mode.

-

GC Conditions:

-

Inlet temperature: 280°C.

-

Oven temperature program: Start at 150°C, hold for 1 minute, then ramp to 300°C at a rate of 20°C/minute, and hold for 5-10 minutes.

-

Carrier gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

-

MS Conditions:

-

Ion source temperature: 230°C.

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass scan range: 40-550 amu.

-

-

-

Data Analysis:

-

Compare the retention time of the peak of interest with that of a certified reference standard of 5F-EDMB-PINACA.

-

Compare the obtained mass spectrum with the reference mass spectrum of 5F-EDMB-PINACA from a spectral library (e.g., NIST, SWGDRUG). Key fragments for 5F-EDMB-PINACA should be present.

-

Experimental Protocol: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

Objective: To identify 5F-EDMB-PINACA and its metabolites in a urine sample.

Materials:

-

Urine sample.

-

β-glucuronidase enzyme.

-

Phosphate (B84403) buffer (pH 7).

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

Methanol, acetonitrile, and formic acid (LC-MS grade).

-

LC-QTOF-MS system with an electrospray ionization (ESI) source.

-

C18 reversed-phase LC column.

Procedure:

-

Sample Preparation:

-

To 1 mL of urine, add an internal standard and 1 mL of phosphate buffer.

-

Add β-glucuronidase and incubate at 50-60°C for 1-2 hours to cleave glucuronide conjugates.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analytes with methanol or an appropriate solvent mixture.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

-

-

LC-QTOF-MS Analysis:

-

LC Conditions:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient elution: A typical gradient might start with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B over 10-15 minutes to elute the analytes.

-

Flow rate: 0.3-0.5 mL/min.

-

Column temperature: 40°C.

-

-

QTOF-MS Conditions:

-

Ionization mode: Positive electrospray ionization (ESI+).

-

Acquisition mode: Full scan with data-dependent MS/MS (or targeted MS/MS).

-

Mass range: 100-800 m/z.

-

Collision energy for MS/MS can be ramped to obtain fragmentation information.

-

-

-

Data Analysis:

-

Extract the accurate mass of the protonated molecule of 5F-EDMB-PINACA ([M+H]⁺) and its expected metabolites from the full scan data.

-

Compare the retention times with those of reference standards if available.

-

Analyze the fragmentation patterns from the MS/MS spectra to confirm the identity of the parent compound and elucidate the structure of its metabolites.

-

Conclusion

5F-EDMB-PINACA remains a significant compound of interest for forensic, clinical, and research applications. Its potent pharmacological activity and widespread control necessitate a thorough understanding of its legal status and scientific properties. The information and protocols provided in this guide are intended to serve as a valuable resource for professionals in the field, facilitating accurate identification, and contributing to the broader understanding of this and other emerging synthetic cannabinoids. Researchers are encouraged to consult the cited literature for further details and to ensure all laboratory work is conducted in compliance with relevant regulations and safety guidelines.

References

- 1. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 2. euda.europa.eu [euda.europa.eu]

- 3. benchchem.com [benchchem.com]

- 4. scilit.com [scilit.com]

- 5. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Federal Register :: Request Access [unblock.federalregister.gov]

- 7. Two new synthetic cannabinoids to be placed under control across the EU. - Drugs and Alcohol [drugsandalcohol.ie]

- 8. euda.europa.eu [euda.europa.eu]

- 9. caymanchem.com [caymanchem.com]

- 10. eur-lex.europa.eu [eur-lex.europa.eu]

- 11. The Poisons Standard (the SUSMP) | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 12. Frontiers | Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples [frontiersin.org]

- 13. Scheduling of medicines and poisons | healthdirect [healthdirect.gov.au]

- 14. guild.org.au [guild.org.au]

- 15. spectroscopyonline.com [spectroscopyonline.com]

The Emergence and Forensic-Toxicological Significance of 5F-EDMB-PINACA: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract